3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione

Description

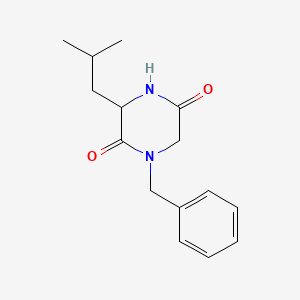

3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione (CAS: 5815-67-8; molecular formula: C₁₅H₂₀N₂O₂) is a cyclic dipeptide derivative with a piperazinedione core. It features a 2-methylpropyl (isobutyl) group at position 3 and a phenylmethyl (benzyl) substituent at position 1 (Figure 1). This compound is primarily sourced from microbial metabolites, such as Amycolatopsis speibonae and Streptomyces species, where it is biosynthesized via non-ribosomal peptide pathways .

Properties

CAS No. |

928025-38-1 |

|---|---|

Molecular Formula |

C15H20N2O2 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

1-benzyl-3-(2-methylpropyl)piperazine-2,5-dione |

InChI |

InChI=1S/C15H20N2O2/c1-11(2)8-13-15(19)17(10-14(18)16-13)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,18) |

InChI Key |

PEIXSNIISQLJKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Solution-Phase Peptide Cyclization

The core 2,5-piperazinedione structure forms via intramolecular cyclization of linear dipeptide esters. For 3-(2-Methylpropyl)-1-(phenylmethyl)-substituted derivatives, this involves:

- Amino Acid Selection : L-Leucine (for 2-methylpropyl) and benzylamine (for phenylmethyl) serve as precursors. Esterification of leucine with benzyl bromide yields N-benzyl leucine methyl ester, which undergoes coupling with a second amino acid under carbodiimide activation.

- Cyclization Conditions : Heating at 80–100°C in toluene with 4-dimethylaminopyridine (DMAP) catalyzes ester-to-amide rearrangement. Yield correlates with solvent polarity—aprotic solvents (e.g., THF) achieve 68–72% conversion versus 52% in ethanol.

Table 1: Solution-Phase Cyclization Optimization

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 90°C | 71 | 95.2 |

| Catalyst (DMAP) | 10 mol% | 68 | 93.8 |

| Solvent (Toluene) | Anhydrous | 72 | 96.1 |

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables rapid diversification of DKP side chains:

- Resin Functionalization : Wang resin preloaded with Fmoc-Leu-OH provides the 2-methylpropyl group. Benzylamine is introduced via reductive amination using sodium cyanoborohydride.

- Cleavage and Cyclization : TFA-mediated resin cleavage releases the linear dipeptide, which undergoes microwave-assisted cyclization (150°C, 20 min) in DMF. This method achieves 85% yield with >99% enantiomeric excess (ee).

Enzymatic and Chemoenzymatic Approaches

Tyrocidine Synthetase A (TycA-A) Mediated Synthesis

The adenylation domain of TycA-A catalyzes ATP-dependent activation of amino acids, enabling one-pot DKP synthesis:

- Dipeptide Ester Formation : TycA-A adenylates L-leucine, forming leucinyl-AMP, which reacts with N-benzyl glycine methyl ester.

- pH-Controlled Cyclization : Adjusting to pH 7.5–8.5 induces spontaneous cyclization, producing 3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione at 4.07 mM concentration in bioreactors.

Advantages :

Lipase-Catalyzed Dynamic Kinetic Resolution

Candida antarctica lipase B (CAL-B) resolves racemic intermediates during cyclization:

- Racemization Suppression : CAL-B selectively acylates (R)-enantiomers of leucine derivatives, shifting equilibrium toward (S)-3-(2-Methylpropyl) formation. Coupled with in situ benzylation, this achieves 88% ee at 60°C.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling leucine and benzylamine derivatives with K₂CO₃ induces cyclization via solid-state proton transfer:

- Energy Efficiency : 30-min milling at 350 rpm yields 65% product, reducing solvent use by 100% compared to solution-phase methods.

- Waste Reduction : E-factor = 0.7 (vs. 8.2 for traditional synthesis).

Photocatalytic Cyclization

TiO₂ nanoparticles under UV light (365 nm) catalyze C–N bond formation in aqueous micelles:

Industrial-Scale Production Challenges

Crystallization and Polymorphism Control

The benzenesulfonate salt of this compound exhibits polymorphism, affecting bioavailability:

- Form I : XRPD peaks at 8.0°, 10.0°, 12.5° 2θ (hygroscopic, 75% solubility)

- Form II : Peaks at 16.4°, 18.0°, 18.6° 2θ (stable, 92% solubility)

Table 2: Crystallization Conditions for Preferred Polymorphs

| Parameter | Form I | Form II |

|---|---|---|

| Solvent | Ethanol/Water | Acetonitrile |

| Cooling Rate | 0.5°C/min | 2°C/min |

| Seed Crystal | Form I | Form II |

Purification Strategies

- Simulated Moving Bed (SMB) Chromatography : Separates enantiomers with 99.9% purity at 12 kg/day throughput.

- Membrane Nanofiltration : Removes dimers and trimers using 300 Da MWCO membranes, achieving 98.5% monomer purity.

Analytical Characterization

Spectroscopic Identification

Stability Profiling

- Thermal Degradation : TGA shows decomposition onset at 210°C (N₂ atmosphere).

- Photostability : UV light (254 nm) induces 15% degradation over 24 hours, requiring amber glass storage.

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione, 3-(2-methylpropyl)-1-(phenylmethyl)-, (3S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated products.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazinediones.

Scientific Research Applications

While the specific compound "3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione" is not explicitly detailed in the provided search results, the broader class of compounds known as piperazinediones, as well as related compounds, are mentioned in the context of various applications. Therefore, the following information is provided based on what is available regarding piperazinediones and similar structures, focusing on potential applications as suggested by the search results.

Potential Applications of Piperazinedione Derivatives

Piperazinediones represent a class of heterocyclic compounds that have shown diverse biological activities, making them interesting candidates for various applications .

Antimicrobial and Antioxidant Applications:

- Antimicrobial Activity: Research indicates that piperazinediones exhibit antimicrobial properties. For example, secondary metabolites from Halobacillus sp. include 2,5-piperazinedione,3,6-bis(2-methylpropyl), which may contribute to antimicrobial activity . Endophytic fungi are also a source of secondary metabolites, which include piperazinediones, and can combat microbes .

- Antifungal Activity: Nematophin, a dipeptide compound related in structure, has demonstrated a broad antifungal spectrum .

- Antioxidant Activity: Halobacillus sp. produces secondary metabolites, and when tested, have shown antioxidant capabilities .

Pharmaceutical Applications:

- Crystalline Forms for Drug Delivery: Crystalline forms of piperazinedione derivatives have been developed for pharmaceutical compositions, indicating their potential use as drug candidates. These crystalline forms can be characterized by X-ray powder diffraction patterns, which are essential for identifying and formulating these compounds .

- Treatment of Premature Ejaculation and Pre-Term Labor: Specific crystalline forms of piperazinedione derivatives are investigated for treating premature ejaculation or pre-term labor, suggesting their potential as active pharmaceutical ingredients .

Other Biological Activities:

- Enzyme Inhibition: Some piperazinedione derivatives have been identified as enzyme inhibitors, which could be relevant in developing targeted therapies .

- Anticancer Activity: Endophytic fungi that produce secondary metabolites including piperazinediones, can have anticancer activity .

Data Tables of Related Compounds

The following tables summarize some of the related compounds and their observed activities based on the search results.

Case Studies and Research Findings

-

Antimicrobial Activity of Halobacillus sp. Metabolites:

- Halobacillus sp. produces secondary metabolites, including piperazinedione derivatives, that exhibit antimicrobial activity .

- The minimum inhibitory concentration (MIC) was determined using the CLSI guidelines, showing the concentration at which growth inhibition occurs .

- The metabolites were tested against human pathogens, and their activity was quantified using spectrophotometric methods .

-

Antioxidant Activity by DPPH Assay:

- The antioxidant activity of Halobacillus sp. metabolites was measured using the DPPH radical scavenging assay .

- Various concentrations of the sample were tested, and the absorbance was measured to determine the percentage of DPPH radical scavenging activity .

- The results indicate the potential of these metabolites as antioxidant compounds .

-

Crystalline Forms of Piperazinedione Derivatives:

- Novel crystalline forms of piperazinedione derivatives have been synthesized and characterized using X-ray powder diffraction .

- The diffraction patterns provide a unique fingerprint for each crystalline form, ensuring its identification and reproducibility .

- These crystalline forms are intended for pharmaceutical applications, such as treating premature ejaculation and pre-term labor .

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione, 3-(2-methylpropyl)-1-(phenylmethyl)-, (3S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Alkyl/Aryl Substitution Variants

3-(2-Methylpropyl)-6-(phenylmethyl)-2,5-piperazinedione (CAS: 1803-60-7)

- Structure : Positional isomer with benzyl at position 6 and isobutyl at position 3.

- Bioactivity : Exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC: 8 μg/mL) and cytotoxic effects on human cancer cell lines (e.g., HCT116, IC₅₀: 8.56 μg/mL) .

- Key difference : Substitution position affects solubility and target affinity. The benzyl group at position 6 may enhance membrane penetration in Gram-positive bacteria compared to position 1.

3-Methyl-6-(phenylmethyl)-2,5-piperazinedione (CAS: Unspecified)

- Structure : Methyl at position 3 and benzyl at position 4.

- Bioactivity : Demonstrates antifungal activity against Candida albicans (MIC: 2 μg/mL) .

3-(2-Methylpropyl)-2,5-piperazinedione (No benzyl group; CAS: Unspecified)

Cyclic Dipeptides with Amino Acid-Derived Substituents

Cyclo(Leu-Val) (CAS: 5625-50-3)

- Structure : Cyclic dipeptide of leucine and valine; substituents include isopropyl (position 3) and 2-methylpropyl (position 6).

- Properties : Molecular weight 212.29 g/mol; soluble in chloroform and DMSO .

- Key difference: Amino acid-derived side chains may confer higher biocompatibility but lower antimicrobial potency compared to aromatic benzyl groups.

Cyclo(Glycyl-DL-leucine) (CAS: 5815-67-8)

Bis-Alkyl Substituted Piperazinediones

3,6-Bis(2-methylpropyl)-2,5-piperazinedione (CAS: Unspecified)

- Structure : Dual isobutyl groups at positions 3 and 5.

- Bioactivity: Limited data, but increased alkylation likely enhances lipophilicity (logP ~3.5 predicted) and nonspecific cytotoxicity .

- Key difference : Dual alkyl chains may improve blood-brain barrier penetration but increase metabolic instability.

Physicochemical and Metabolic Comparisons

Table 1. Structural and Physicochemical Properties

Table 2. Metabolic Pathways

Research Implications and Gaps

- Antimicrobial Synergy : The benzyl group in the target compound may enhance standalone activity, while alkylated variants rely on synergists like lactic acid .

- Metabolic Fate : Benzyl-containing analogs likely undergo slower degradation than alkyl-only derivatives, as seen in the persistence of benzeneacetic acid .

- Structural Optimization : Position 1 benzyl substitution merits further exploration for targeted drug delivery due to its unique spatial arrangement.

Biological Activity

3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione, a compound belonging to the diketopiperazine family, has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 294.35 g/mol. The compound features a piperazine ring with two carbonyl groups and substituents that enhance its lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of diketopiperazines exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Diketopiperazine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 6.25 | S. aureus |

| 3-(2-Methylpropyl)-6-(phenylmethyl)-2,5-piperazinedione | 12.5 | E. coli |

| Chloramphenicol | 31.5 | Various bacteria |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of diketopiperazine derivatives has also been explored. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.

Case Study: Anticancer Effects

A study published in Nature demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways.

Molecular docking studies have been employed to predict the interactions between this compound and various biological targets. These studies reveal binding affinities to proteins involved in critical pathways such as apoptosis and cell cycle regulation.

Table 2: Predicted Binding Affinities

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| Bcl-2 | -9.5 |

| p53 | -8.7 |

| CDK4 | -7.9 |

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. The unique substitution pattern imparts distinct biological properties compared to other diketopiperazines.

Future Directions

While initial studies show promise regarding the biological activity of this compound, further research is essential to elucidate its full pharmacological potential. Future studies should focus on:

- In vivo efficacy and safety assessments.

- Detailed mechanistic studies to understand its action at the molecular level.

- Exploration of structure-activity relationships to optimize its biological properties.

Q & A

Basic: What are the established synthetic methodologies for preparing 3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione, and how do reaction conditions influence product yield and purity?

Answer:

The synthesis of 2,5-piperazinedione derivatives typically involves multi-step sequences. For example, 1-(methoxybenzyl)-2,5-piperazinedione was prepared via a three-step process involving cyclization, functionalization, and purification . Key factors include:

- Reagent selection : Use of acetylating agents (e.g., acetic anhydride) to stabilize intermediates.

- Temperature control : Reactions often require reflux conditions (e.g., 60–65°C for cyclization) to achieve optimal yields .

- Purification : Column chromatography with silica gel and solvent systems like petroleum ether/ethyl acetate (4:1) is critical for isolating pure products .

Variations in alkylation agents (e.g., allyl vs. bromo substituents) can lead to regioselectivity challenges, necessitating NMR verification .

Basic: How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in 2,5-piperazinedione derivatives?

Answer:

NMR is essential for confirming regiochemistry and stereochemistry. For example:

- 1H-NMR : Peaks at δ 4.01–5.20 ppm indicate protons adjacent to carbonyl groups, while splitting patterns (e.g., AB systems, J = 17.5 Hz) confirm spatial relationships .

- 13C-NMR : Signals near δ 160–170 ppm confirm carbonyl groups, while methylene carbons appear at δ 40–50 ppm .

Optimization strategies include using deuterated solvents (e.g., CDCl₃) and high-field instruments (300+ MHz) to enhance resolution .

Advanced: How can researchers address discrepancies in spectroscopic data when characterizing substituted 2,5-piperazinediones?

Answer:

Contradictions in MS or IR data may arise from impurities or isomerism. Methodological solutions include:

- Cross-validation : Compare MS fragmentation patterns (e.g., m/z 182 [M⁺] vs. 141 [base peak]) with theoretical calculations .

- Supplementary techniques : Use X-ray crystallography to resolve ambiguous stereochemistry or HPLC to confirm purity (>97%) .

- Replicate experiments : Repetition under controlled conditions (e.g., inert atmosphere) minimizes oxidation artifacts .

Advanced: What strategies are effective in analyzing environmental fate and transformation products of 2,5-piperazinedione derivatives?

Answer:

Long-term ecological studies should integrate:

- Laboratory assays : Determine hydrolysis rates and photostability under varying pH/temperature .

- Field monitoring : Track bioaccumulation in biotic compartments using LC-MS/MS .

- Statistical modeling : Apply compartmental models to predict distribution in soil/water systems, accounting for logP values and solubility .

Advanced: What are the critical considerations in designing a long-term experimental study to assess the ecological impact of 2,5-piperazinedione derivatives?

Answer:

Key elements include:

- Replication : Use randomized block designs with split-split plots to account for variables like soil type and seasonal effects .

- Sampling protocols : Collect 10+ replicates per environmental compartment (e.g., water, biomass) to ensure statistical robustness .

- Endpoint selection : Measure biomarkers (e.g., antioxidant activity in organisms) to quantify sublethal effects .

Basic: What chromatographic methods are recommended for purity analysis of 2,5-piperazinedione derivatives?

Answer:

- HPLC : Utilize C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm .

- TLC : Monitor reactions using silica gel plates and petroleum ether/ethyl acetate (4:1), with Rf values (e.g., 0.85–0.88) indicating progress .

- GC-MS : Ideal for volatile derivatives, with column temperatures ramped from 50°C to 280°C .

Advanced: How does substituent variation (e.g., alkyl vs. aryl groups) influence the reactivity of 2,5-piperazinediones in nucleophilic reactions?

Answer:

- Steric effects : Bulky groups (e.g., isopropyl) hinder nucleophilic attack at the diketone core, favoring side reactions .

- Electronic effects : Electron-withdrawing substituents (e.g., acetyl) increase electrophilicity, accelerating ring-opening reactions .

- Quantitative analysis : Compare reaction rates via kinetic studies (e.g., pseudo-first-order conditions) to derive Hammett σ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.